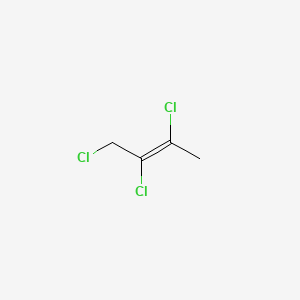
1,2,3-Trichloro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trichloro-2-butene is an organic compound with the molecular formula C₄H₅Cl₃ It is a chlorinated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon atoms in the butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-2-butene can be synthesized through the chlorination of 2-butene. The reaction typically involves the addition of chlorine gas to 2-butene under controlled conditions. The reaction is exothermic and requires careful monitoring of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-butene is exposed to chlorine gas. The reaction is carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Trichloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br₂) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted butenes depending on the nucleophile used.
Addition Reactions: Products include halogenated butanes or butenes.
Oxidation Reactions: Products include epoxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Trichloro-2-butene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trichloro-2-butene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. The double bond in the molecule also allows it to participate in addition reactions, forming new chemical bonds with other molecules.
Comparación Con Compuestos Similares
1,2-Dichloro-2-butene: Similar structure but with two chlorine atoms.
1,1,2-Trichloroethane: Similar chlorinated structure but with a different carbon backbone.
1,2,3-Trichloropropane: Similar chlorinated structure but with a different carbon backbone.
Uniqueness: 1,2,3-Trichloro-2-butene is unique due to the specific positioning of the chlorine atoms and the presence of a double bond, which imparts distinct chemical reactivity and properties compared to other chlorinated compounds.
Propiedades
Número CAS |
65087-02-7 |
|---|---|
Fórmula molecular |
C4H5Cl3 |
Peso molecular |
159.44 g/mol |
Nombre IUPAC |
1,2,3-trichlorobut-2-ene |
InChI |
InChI=1S/C4H5Cl3/c1-3(6)4(7)2-5/h2H2,1H3 |
Clave InChI |
GANXLRLPPXLNTI-UHFFFAOYSA-N |
SMILES |
CC(=C(CCl)Cl)Cl |
SMILES isomérico |
C/C(=C(/CCl)\Cl)/Cl |
SMILES canónico |
CC(=C(CCl)Cl)Cl |
| 65087-02-7 | |
Sinónimos |
1,2,3-trichloro-2-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


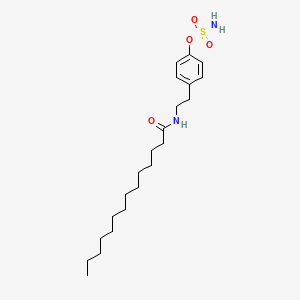
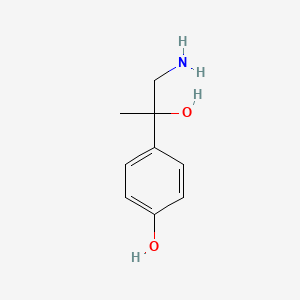


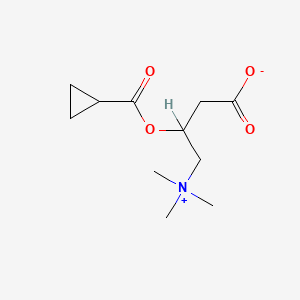

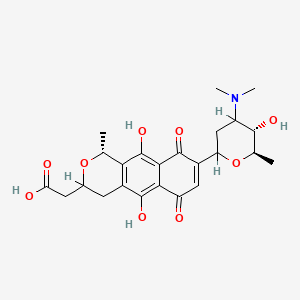
![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)

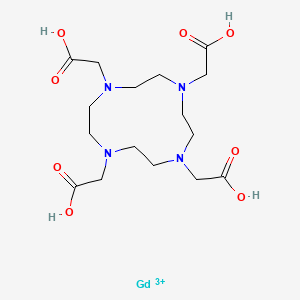
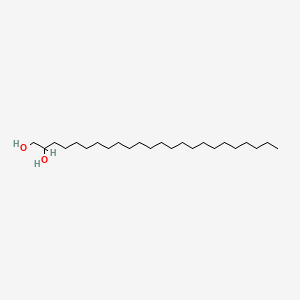
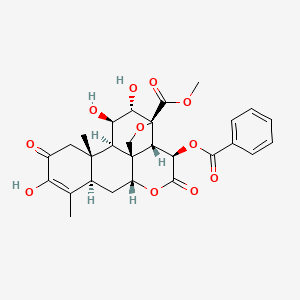

![N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide](/img/structure/B1228334.png)
